molecular formula C6H9N3O2S B330859 methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate

methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B330859
M. Wt: 187.22 g/mol
InChI Key: WONOAHAPXLECGW-UHFFFAOYSA-N
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Description

methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of thiadiazole derivatives, which are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of ethyl hydrazinecarbodithioate with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of methyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in various substituted thiadiazole derivatives .

Scientific Research Applications

methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also exert its effects by binding to specific enzymes or receptors, thereby disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine

Uniqueness

methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity or different reactivity in chemical reactions .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C6H9N3O2S/c1-3-4-8-9-5(12-4)7-6(10)11-2/h3H2,1-2H3,(H,7,9,10)

InChI Key

WONOAHAPXLECGW-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)OC

Canonical SMILES

CCC1=NN=C(S1)NC(=O)OC

Origin of Product

United States

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